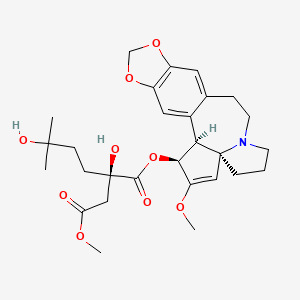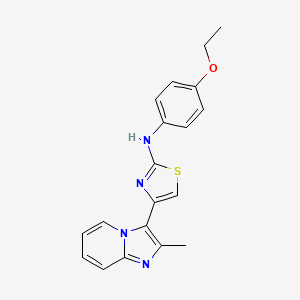
HCV-371
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HCV-371 is a potent and selective inhibitor of the hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase. This enzyme is crucial for the replication of the HCV RNA genome. This compound exhibits broad inhibitory activity against NS5B RNA-dependent RNA polymerase (RDRP) and does not inhibit human polymerases, including mitochondrial DNA polymerase γ and other unrelated viral polymerases .
Preparation Methods
The synthetic routes and reaction conditions for HCV-371 are not extensively detailed in the available literature. it is known that the compound belongs to the class of pyranoindoles, which are synthesized through multi-step organic reactions involving various reagents and catalysts . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
HCV-371 undergoes several types of chemical reactions, primarily focusing on its interaction with the NS5B polymerase. The compound binds to the NS5B polymerase with an apparent dissociation constant of 150 nM, leading to high selectivity and lack of cytotoxicity in antiviral assays . Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific reaction temperatures and times to ensure optimal binding and activity. The major product formed from these reactions is the inhibition of the NS5B polymerase, which prevents the replication of the HCV RNA genome .
Scientific Research Applications
HCV-371 has significant scientific research applications, particularly in the field of antiviral drug development. It has been used extensively in studies to understand the mechanism of action of NS5B polymerase inhibitors and their potential as therapeutic agents for chronic HCV infection . The compound has also been utilized in various in vitro and in vivo models to evaluate its efficacy and safety profile. Additionally, this compound has contributed to the development of combination therapies targeting multiple viral proteins, which have shown increased effectiveness in treating HCV infections .
Mechanism of Action
The mechanism of action of HCV-371 involves its binding to the NS5B polymerase, which is essential for the replication of the HCV RNA genome. By binding to this enzyme, this compound inhibits its activity, thereby preventing the synthesis of new viral RNA. This inhibition occurs through allosteric modulation, where the compound binds to a site on the enzyme that is distinct from the active site, causing a conformational change that reduces the enzyme’s activity . This mechanism is similar to other non-nucleoside inhibitors of NS5B, such as tegobuvir and filibuvir .
Comparison with Similar Compounds
Similar compounds include tegobuvir, filibuvir, and pyranoindoles such as HCV-570 . Compared to these compounds, HCV-371 exhibits unique binding properties and a high degree of selectivity for the NS5B polymerase, which contributes to its effectiveness and low cytotoxicity . The compound’s broad inhibitory activity against NS5B RDRP and lack of inhibition of human polymerases further highlight its potential as a therapeutic agent for HCV infections .
Properties
CAS No. |
675184-27-7 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H20N2O3/c1-3-7-18(9-14(21)22)17-13(6-8-23-18)15-12(10-19)5-4-11(2)16(15)20-17/h4-5,20H,3,6-9H2,1-2H3,(H,21,22)/t18-/m1/s1 |
InChI Key |
JXZYSNWHGBGZAI-GOSISDBHSA-N |
SMILES |
CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
Isomeric SMILES |
CCC[C@]1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
Canonical SMILES |
CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano(3,4-b)indol-1-yl)acetic acid HCV 371 HCV-371 HCV371 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)


![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)


![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)

